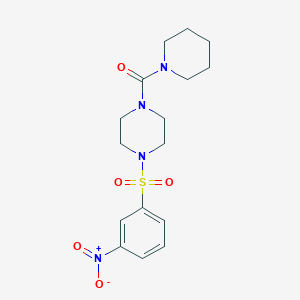

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is a complex organic compound with the molecular formula C16H22N4O5S and a molecular weight of 382.44. This compound is characterized by the presence of a piperazine ring, a piperidine ring, and a nitrophenyl sulfonyl group, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of sulfonamide or sulfone derivatives.

Applications De Recherche Scientifique

Antimycobacterial Activity

One of the significant applications of this compound is its potential as an antituberculosis agent. A study synthesized several benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, which showed promising in vitro activity against Mycobacterium tuberculosis H37Rv strain. The compounds exhibited low cytotoxicity and selective inhibition, highlighting the importance of the nitrobenzenesulfonamide group in enhancing drug efficacy against tuberculosis .

Calcium Channel Blockade

Research has indicated that piperazine derivatives can act as calcium channel blockers. While 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine itself may not directly inhibit calcium channels, its structural analogs have shown such activity, suggesting that modifications to its structure could yield compounds with this desirable pharmacological effect .

Selective Kappa Opioid Receptor Agonism

Piperazine derivatives are being explored for their potential as selective kappa-opioid receptor agonists. Such compounds could serve as analgesics with lower dependence liability compared to traditional opioid medications. This application is particularly relevant given the ongoing opioid crisis, where safer alternatives are urgently needed .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the piperidine and piperazine rings contributes significantly to its biological activity by enhancing solubility and receptor binding affinity. Modifications at various positions on the aromatic rings can lead to improved selectivity and potency against specific biological targets .

Data Table: Summary of Biological Activities

| Compound | Target | Activity | Selectivity Index |

|---|---|---|---|

| 1-(3-NBS)-4-Piperidine | Mycobacterium tuberculosis | Inhibition (low cytotoxicity) | >30 |

| Benzhydryl-Piperazine | Calcium Channels | Blockade (analogous compounds) | N/A |

| Piperazine Derivatives | Kappa Opioid Receptors | Agonism | N/A |

Case Study 1: Antituberculosis Screening

In a recent study, a series of novel compounds including variations of this compound were synthesized and screened for their antituberculosis activity. The results indicated that certain derivatives exhibited significant inhibitory effects on M. tuberculosis, making them strong candidates for further development as anti-TB drugs .

Case Study 2: Analgesic Development

Another investigation focused on synthesizing piperazine derivatives aimed at kappa-opioid receptors. The study found that specific modifications to the piperazine framework could enhance analgesic properties while minimizing side effects commonly associated with traditional opioids. This research underscores the potential of this compound in pain management therapies .

Mécanisme D'action

The mechanism of action of 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperazine and piperidine rings contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine derivatives: Such as trimetazidine and ranolazine.

Piperidine derivatives: Such as piperidinone and spiropiperidines.

Uniqueness

1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is unique due to its combination of a nitrophenyl sulfonyl group with both piperazine and piperidine rings, providing a distinct set of chemical and biological properties not commonly found in other compounds.

Activité Biologique

The compound 1-(3-nitrobenzenesulfonyl)-4-(piperidine-1-carbonyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with 3-nitrobenzenesulfonyl chloride, followed by subsequent modifications to introduce the piperidine carbonyl group. The synthetic pathway can be summarized as follows:

- Starting Materials : Piperazine and 3-nitrobenzenesulfonyl chloride.

- Reagents : Common reagents include bases such as triethylamine or sodium bicarbonate to facilitate the sulfonylation reaction.

- Yield : The yield of the final product can vary, but reports indicate yields around 70-87% depending on the specific conditions used in the reaction.

Biological Activity

The biological activity of this compound has been assessed in various studies, demonstrating promising results in several areas:

Antimycobacterial Activity

A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. These compounds exhibited significant antimycobacterial activity with low cytotoxicity, indicating a selectivity index (SI) greater than 30 . The presence of the nitro group was crucial for enhancing the drug's efficacy against tuberculosis.

Cytotoxicity Assessment

In vitro cytotoxicity was evaluated using the MTT assay on RAW 264.7 macrophage cells. The results showed that while the compounds demonstrated good antimycobacterial activity, they maintained low cytotoxicity levels, highlighting their potential as therapeutic agents with minimal side effects .

The mechanism by which these compounds exert their biological effects is thought to involve inhibition of specific bacterial enzymes or pathways critical for mycobacterial survival. For instance, the nitro group may undergo reduction within bacterial cells to form reactive intermediates that disrupt DNA synthesis and cellular function .

Case Studies

Several studies have investigated the biological properties of related compounds:

- Study on Benzhydryl Piperazines : This research highlighted that benzhydryl piperazines possess various pharmacological activities, including antihistaminic and dopaminergic effects. The incorporation of a nitrobenzenesulfonamide moiety significantly improved their antimicrobial properties .

- Antibacterial Activity Evaluation : In a study testing various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this compound showed varying degrees of inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential .

Data Table: Biological Activity Summary

| Compound Name | Antimycobacterial Activity (IC50) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | >30 µM | >150 µM | >30 |

| Benzhydryl piperazine derivative | <10 µM | >100 µM | >10 |

Propriétés

IUPAC Name |

[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S/c21-16(17-7-2-1-3-8-17)18-9-11-19(12-10-18)26(24,25)15-6-4-5-14(13-15)20(22)23/h4-6,13H,1-3,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKAYVBDYUNXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.